2-chloro-N-(3-fluorophenyl)benzenesulfonamide
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Overview
Description
2-chloro-N-(3-fluorophenyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrases. The presence of both chloro and fluoro substituents on the aromatic rings enhances the compound’s reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-fluorophenyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-fluoroaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-fluorophenyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Electrophilic aromatic substitution: The aromatic ring can undergo reactions such as nitration, sulfonation, and halogenation.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic aromatic substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzenesulfonamides.
Electrophilic aromatic substitution: Formation of nitro, sulfo, or halo derivatives.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
2-chloro-N-(3-fluorophenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry:
Biological Studies: Employed in studies to understand enzyme-substrate interactions and the role of sulfonamides in biological systems.
Industrial Applications: Used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-fluorophenyl)benzenesulfonamide primarily involves the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in the production of bicarbonate and protons, affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-fluorophenyl)benzenesulfonamide
- 4-chloro-N-(3-fluorophenyl)benzenesulfonamide
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
Uniqueness
2-chloro-N-(3-fluorophenyl)benzenesulfonamide is unique due to the specific positioning of the chloro and fluoro groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as an enzyme inhibitor and its overall stability.
Properties
Molecular Formula |
C12H9ClFNO2S |
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Molecular Weight |
285.72 g/mol |
IUPAC Name |
2-chloro-N-(3-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9ClFNO2S/c13-11-6-1-2-7-12(11)18(16,17)15-10-5-3-4-9(14)8-10/h1-8,15H |
InChI Key |
SYDKGDVUZZDFEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=CC(=CC=C2)F)Cl |
Origin of Product |
United States |
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